![molecular formula C10H16F6N2O2 B2974289 1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol CAS No. 477858-17-6](/img/structure/B2974289.png)
1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroalcohols like 1,1,1-Trifluoro-2-propanol are organic solvents . They contain fluorine atoms and a hydroxyl group, which can lead to interesting chemical properties.
Chemical Reactions Analysis
Fluoroalcohols can participate in a variety of chemical reactions. The presence of the fluorine atoms can make these compounds more reactive. The piperazine ring could also participate in reactions, especially if it’s functionalized with other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the fluorine atoms and the piperazine ring. Fluorine is highly electronegative, which could affect the compound’s polarity, boiling point, and other properties .Applications De Recherche Scientifique
Antimalarial Agents
Piperazine derivatives, including molecules similar to 1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol, have been synthesized and evaluated for their antimalarial properties. Studies demonstrate that the presence of a hydroxyl group, a propane chain, and a fluorine atom are crucial for antiplasmodial activity. Some compounds in this category have shown significant activity against Plasmodium falciparum, indicating potential use as antimalarial agents (Mendoza et al., 2011).
Crystal Structure and Hydrogen Bonding
Research has also been conducted on the crystal structure and hydrogen bonding properties of compounds related to 1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol. For instance, flupentixol tartrate, a salt with a similar chemical structure, displays interesting crystal properties due to its monoprotonated piperazine ring and the formation of hydrogen bonds (Yamuna et al., 2014).
Antifungal Activity
Certain piperazine derivatives exhibit significant antifungal activity. A series of related compounds were designed, synthesized, and found to be effective against human pathogenic fungi, including Candida albicans, indicating their potential as antifungal agents (Chai et al., 2011).
Antihypertensive Properties
Some 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl derivatives have been explored for their potential dual antihypertensive effects. These compounds, synthesized as free bases and then transformed into hydrochloride salts, show promising results in the context of hypertension treatment (Marvanová et al., 2016).
Serotonin Receptor Agonists
Research on 1-(m-trifluoromethylphenyl)-piperazine, a compound with some structural similarities, indicates its role as a serotonin receptor agonist in the brain. This compound has been found to inhibit the specific binding of serotonin in rat brain membranes, suggesting its potential application in neurological research (Fuller et al., 1978).
Solubility and Pharmacokinetics
Studies have also focused on the solubility and pharmacokinetics of related compounds. For instance, the solubility thermodynamics and partitioning processes of certain antifungal compounds have been examined, which is crucial for understanding their bioavailability and efficacy (Volkova et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6N2O2/c11-9(12,13)7(19)5-17-1-2-18(4-3-17)6-8(20)10(14,15)16/h7-8,19-20H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHWNUJKWCLCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

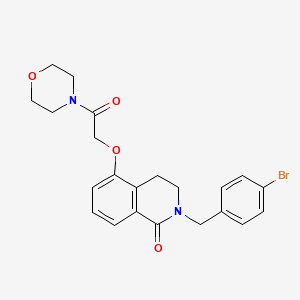
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2974208.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2974209.png)
![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)
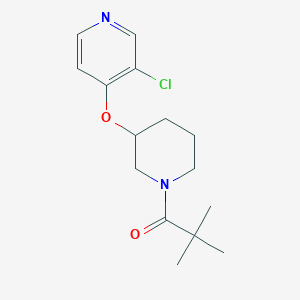
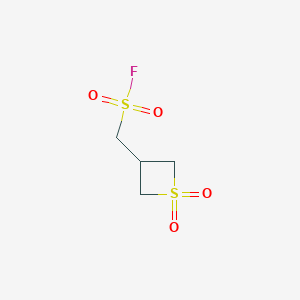
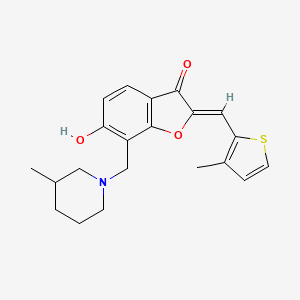
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)
![5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2974218.png)
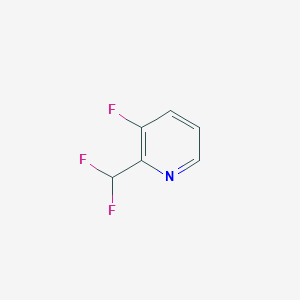
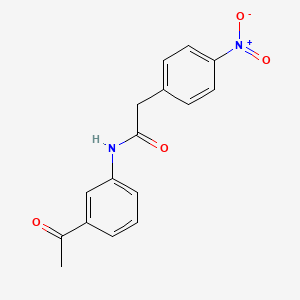
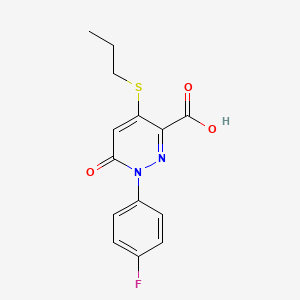
![N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974226.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2974227.png)